Lipophilicity (LogP) Differentiation: 4-Isomer vs. 2-Isomer
The 4-pyrimidin-2-ylbenzonitrile isomer exhibits a significantly higher calculated LogP value than its 2-substituted counterpart, indicating greater lipophilicity and potentially altered membrane permeability and distribution characteristics [1]. The para-substitution pattern results in a more linear and less sterically hindered molecule, which can influence its interaction with hydrophobic binding pockets in target proteins. In direct comparison, the 4-isomer has a LogP of 2.02, whereas the 2-isomer has a LogP of 1.52 . This 0.5 unit difference corresponds to a more than 3-fold difference in partition coefficient, a parameter that can be decisive in drug candidate selection.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 |
| Comparator Or Baseline | 2-pyrimidin-2-ylbenzonitrile (CAS 259541-92-9): LogP = 1.52 |
| Quantified Difference | ΔLogP = +0.50 (approx. 3.2-fold higher partition coefficient) |
| Conditions | Calculated value (XLogP3 / ACD/Labs) |
Why This Matters
For medicinal chemists, a 0.5 LogP differential can significantly impact a compound's ADME profile, influencing decisions in lead optimization and requiring distinct formulation strategies.
- [1] hzbp.cn. 4-Pyrimidin-2-ylbenzonitrile, 95%. Product No. Bellancom-B53635. View Source
